Prostaglandin Synthetase (COX) Inhibition: Coniferaldehyde vs. Aspirin, Sinapaldehyde, and Syringaldehyde
Coniferaldehyde inhibits prostaglandin synthetase with approximately 5-fold greater potency than aspirin, significantly outperforming the reference drug [1]. In direct comparison, sinapaldehyde and syringaldehyde exhibit only about half the potency of aspirin, making coniferaldehyde the most potent inhibitor among the phenylpropanoids tested in this assay system [1].
| Evidence Dimension | Prostaglandin synthetase (COX) inhibitory potency relative to aspirin |
|---|---|
| Target Compound Data | ~5× aspirin potency |
| Comparator Or Baseline | Aspirin = 1×; Sinapaldehyde = ~0.5× aspirin; Syringaldehyde = ~0.5× aspirin |
| Quantified Difference | Coniferaldehyde ≈ 10× more potent than sinapaldehyde and syringaldehyde; ≈ 5× more potent than aspirin |
| Conditions | In vitro enzyme inhibition assay; compounds isolated from Senra incana aqueous extract |
Why This Matters
For anti-inflammatory research programs, coniferaldehyde provides a 10-fold potency advantage over its closest structural analogs sinapaldehyde and syringaldehyde in COX inhibition, enabling lower effective concentrations in cellular and in vivo models.
- [1] Farah, M. H., et al. (1992). Pharmacologically active phenylpropanoids from Senra incana. Planta Medica, 58(1), 14-18. View Source
